molecular formula C15H16N2O2 B1387528 2-[Benzyl(ethyl)amino]isonicotinic acid CAS No. 1039979-57-1

2-[Benzyl(ethyl)amino]isonicotinic acid

Cat. No.: B1387528
CAS No.: 1039979-57-1
M. Wt: 256.3 g/mol
InChI Key: UOOPOSVSCZKLHE-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]isonicotinic acid is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. As a derivative of isonicotinic acid—the core scaffold of the first-line tuberculosis drug isoniazid—this compound provides a versatile platform for developing novel bioactive molecules . The structure features a multifunctional isonicotinic acid core, which can act as a rigid linker in coordination polymers or metal-organic frameworks (MOFs), facilitating the construction of advanced materials . The incorporation of a benzyl(ethyl)amino substituent at the 2-position of the pyridine ring is a critical modification, as steric and electronic properties at this position are known to profoundly influence the biological activity and physicochemical properties of resulting compounds . This compound is exclusively intended for research applications, including use as a synthetic intermediate in the development of new pharmaceutical candidates, particularly in the fields of antimicrobial and antiviral agents. Researchers also value it as a potential ligand in catalytic systems or for constructing complex molecular architectures. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[benzyl(ethyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17(11-12-6-4-3-5-7-12)14-10-13(15(18)19)8-9-16-14/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPOSVSCZKLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amination of Isonicotinic Acid Derivatives

This method involves introducing the benzyl(ethyl)amino group via nucleophilic substitution on a halogenated isonicotinic acid precursor.

  • Step 1 : Halogenation of isonicotinic acid at the 2-position using a halogenating agent (e.g., PCl₅ or SOCl₂) to form 2-chloroisonicotinic acid.
  • Step 2 : Reaction with benzylethylamine in a polar solvent (e.g., DMF or DMSO) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) at 60–80°C for 6–12 hours.

Key Data :

Parameter Value Source
Solvent N,N-Dimethylformamide
Base Cs₂CO₃ (2.0 equiv)
Temperature 70°C
Yield 65–75% (crude)

Route 2: Esterification-Amination-Hydrolysis Sequence

A three-step approach to improve regioselectivity and purity:

  • Step 1 : Methyl esterification of isonicotinic acid using SOCl₂ in methanol to form methyl isonicotinate.
  • Step 2 : Amination with benzylethylamine under coupling conditions (EDCI/HOBt in DCM).
  • Step 3 : Hydrolysis of the ester using NaOH in THF/H₂O to regenerate the carboxylic acid.

Key Data :

Parameter Value Source
Coupling Agent EDCI/HOBt (1.2 equiv each)
Hydrolysis Conditions 1M NaOH, 50°C, 4 hours
Overall Yield 58–62%

Optimization Challenges and Solutions

  • Byproduct Formation : Chlorination of isonicotinic acid derivatives can lead to darkening of the reaction mixture and byproducts. Mitigated by using polar aprotic solvents (e.g., DMF) and controlled temperatures.
  • Purification : Silica gel chromatography is often required for intermediates. Alternatives include recrystallization from ethanol/water mixtures.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Amination Fewer steps Requires harsh halogenation 65–75%
Esterification Sequence Higher purity Multi-step, longer time 58–62%

Critical Reaction Parameters

  • Solvent Choice : Polar solvents (DMF, DMSO) enhance solubility of intermediates and reduce side reactions.
  • Base Selection : Alkali metal carbonates (Cs₂CO₃) improve reaction rates compared to weaker bases.
  • Temperature Control : Reactions above 60°C accelerate substitution but risk decomposition.

Scalability and Industrial Feasibility

The esterification-amination-hydrolysis route is preferred for large-scale synthesis due to:

  • Compatibility with continuous flow systems for hydrolysis.
  • Avoidance of hazardous halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isonicotinic acid derivatives.

Scientific Research Applications

2-[Benzyl(ethyl)amino]isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]isonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it could inhibit the synthesis of nucleic acids or proteins, leading to the suppression of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid Family

(a) 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid ()
  • Structural Differences : This compound replaces the pyridine ring of isonicotinic acid with a benzoic acid core. The substituent at the 2-position includes a benzamido-methoxy-oxoethyl group, introducing additional hydrogen-bonding sites (amide and ester functionalities).
  • Physicochemical Properties: The presence of the methoxy and benzamido groups likely enhances solubility in polar solvents compared to 2-[benzyl(ethyl)amino]isonicotinic acid, which has a more lipophilic benzyl-ethylamino group.
  • Synthetic Routes : Synthesized via multi-step reactions involving esterification and amidation, with yields optimized under reflux conditions .
(b) 2-Amino Benzoic Acid (Anthranilic Acid) ()
  • Structural Simplicity: Lacks the benzyl and ethyl substituents, featuring only an amino group at the 2-position.
  • Thermodynamic Data: Property 2-Amino Benzoic Acid Inferred for Target Compound* Melting Point 147–148°C Likely higher (bulky substituents) Solubility High in polar solvents Moderate (lipophilic groups) Note: Inferred based on substituent effects.

Ethylamino-Substituted Analogues

(a) (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate (Evidences 2, 3)
  • Structural Features: Contains an ethyl(2-hydroxyethyl)amino group attached to a benzylidene hydrazinecarbodithioate scaffold. The hydroxyethyl moiety introduces hydrogen-bonding capacity, unlike the target compound’s purely alkyl substituents.
  • Crystal Packing: Forms extended hydrogen-bonded networks (N–H···O and O–H···S) that stabilize the crystal lattice . By contrast, this compound may exhibit weaker intermolecular interactions due to the absence of hydroxy groups, leading to lower melting points.
(b) 2-Chloro-6-ethoxyisonicotinic Acid ()
  • Substituent Effects: The ethoxy group at the 6-position and chloro at the 2-position differ from the target compound’s benzyl(ethyl)amino group.
  • Similarity Score : 0.94 (compared to the target compound’s hypothetical structure), indicating moderate structural overlap .

Aromatic Heterocyclic Analogues

2-[Benzo(b)thiophen-2-yl]isonicotinic Acid ()
  • Core Structure : Retains the isonicotinic acid backbone but substitutes the 2-position with a benzo[b]thiophene group.
  • Molecular Weight: 255.29 g/mol , compared to ~286.35 g/mol for this compound (calculated). The higher molecular weight of the latter may reduce volatility.

Biological Activity

2-[Benzyl(ethyl)amino]isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a benzyl group linked to an ethylamino moiety and an isonicotinic acid core, suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 244.30 g/mol

The presence of functional groups such as the carboxylic acid and amine contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Inhibition Zone (mm) Reference
Bacillus subtilis>10
Staphylococcus aureus>10
Escherichia coliNot effective

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is common among many antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound reveal promising results. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects.

Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)15Moderate
MDA-MB-231 (Breast Cancer)12High
Colo-205 (Colon Cancer)20Moderate

The cytotoxicity was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .

Other Therapeutic Potentials

Beyond antimicrobial and anticancer properties, studies have suggested additional biological activities:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.
  • Neuroprotective Effects : Initial findings suggest potential protective effects against neurodegenerative diseases, possibly through antioxidant activity.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Al-Mousawi et al. evaluated the antimicrobial activity of various derivatives of isonicotinic acid, including this compound. The results indicated that this compound had superior activity against Bacillus subtilis compared to standard antibiotics like ampicillin .
  • Anticancer Research : A recent study published in MDPI explored the cytotoxic effects of various isonicotinic derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant inhibition of cell proliferation in MDA-MB-231 cells, with a calculated IC50 value demonstrating its potential as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[Benzyl(ethyl)amino]isonicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: A reflux-based approach in ethanol is commonly used for synthesizing structurally related isonicotinic acid derivatives. For example, a similar compound (C19H23N3OS2) was synthesized by refluxing stoichiometric amounts of thioamide precursors and aldehyde derivatives in ethanol for 3 hours, followed by crystallization . Key optimization parameters include:

  • Solvent choice : Ethanol balances solubility and reactivity for intermediates.
  • Stoichiometry : Equimolar ratios of reagents minimize side products.
  • Temperature : Controlled reflux (~78°C) ensures complete reaction without decomposition.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (CCDC 2106601) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents on the pyridine ring (e.g., benzyl and ethyl groups) and confirms amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 282.22 for C13H9F3N2O2 analogs) .
  • X-ray Crystallography : Resolves bond angles (e.g., planar N3 geometry with 360° bond angles) and hydrogen-bonding networks (e.g., N-H···O and O-H···S interactions) .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

Methodological Answer:

  • Storage : Store at room temperature in airtight containers, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent decomposition .
  • Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as respiratory irritation has been reported for similar compounds .
  • Stability Testing : Monitor via periodic HPLC to detect degradation products (e.g., hydrolysis of the ethyl group under acidic conditions) .

Advanced Research Questions

Q. How can hydrogen-bonding networks and π-π stacking interactions in this compound crystals be analyzed to predict solid-state properties?

Methodological Answer:

  • Crystallographic Analysis : Use single-crystal X-ray diffraction to resolve intermolecular interactions. For example, a related compound forms trans-dimer assemblies via N-H···O bonds (R22(22) motifs) and chains through O-H···S interactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict dimer stabilization energies (e.g., -25 kcal/mol for N-H···O bonds) and π-π stacking distances (~3.5 Å between aromatic rings) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 133°C for anhydrous analogs) with crystal lattice strength .

Q. What experimental strategies are recommended to study the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., JARID1 histone demethylases). Key interactions include hydrogen bonds between the carboxylic acid group and catalytic residues (binding affinity ΔG ≈ -9.2 kcal/mol) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., 0.5–5 µM range for related inhibitors) .
    • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify permeability in cell monolayers (e.g., Caco-2 assays) .
  • SAR Studies : Compare analogs (e.g., ethyl vs. methyl esters) to identify critical functional groups for activity .

Q. How can researchers resolve contradictory data regarding the solubility and reactivity of this compound derivatives?

Methodological Answer:

  • Solubility Profiling : Use the "shake-flask" method across pH 1–13 buffers and solvents (e.g., DMSO, ethanol). For example, ethyl esters show higher lipophilicity (logP ≈ 2.1) than carboxylic acids (logP ≈ 0.5) .
  • Reactivity Studies : Monitor reactions via LC-MS to detect intermediates. For example, ester hydrolysis under basic conditions (pH >10) generates free carboxylic acids .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or measurement artifacts .

Q. What structural modifications to this compound could enhance its pharmacological profile, and how can these be validated?

Methodological Answer:

  • Modification Strategies :
    • Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
    • Prodrug Design : Convert the carboxylic acid to an amide for enhanced bioavailability .
  • Validation Methods :
    • Pharmacokinetics : Assess oral bioavailability in rodent models (e.g., AUC0–24h ≥ 500 ng·h/mL).
    • Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC50 > 100 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(ethyl)amino]isonicotinic acid
Reactant of Route 2
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2-[Benzyl(ethyl)amino]isonicotinic acid

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